molecular formula C11H9F3O3 B6265467 rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1807939-85-0

rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No. B6265467
CAS RN: 1807939-85-0
M. Wt: 246.2
InChI Key:
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Description

This compound is a carboxylic acid derivative with a cyclopropane ring and a trifluoromethoxy group attached to the phenyl ring . It’s structurally related to 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid, which is a key intermediate for the preparation of Cabozantinib (S)-malate .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of similar carboxylic acid derivatives involve catalytic asymmetric strategies . These strategies often involve organocatalysis and transition metal catalysis .


Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of chemical reactions. For instance, they can participate in Pd-catalysed C–H functionalisation reactions . Additionally, they can undergo deoxygenative trifluoromethylthiolation to yield trifluoromethyl thioesters .

Future Directions

The future directions in the field of carboxylic acid derivatives involve the development of more efficient synthesis methods . There is also interest in exploring the diverse biological activities of these compounds .

Mechanism of Action

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s likely that the compound interacts with a variety of biological targets, given its presence in a wide range of chemical contexts.

Mode of Action

The mode of action of the compound involves the trifluoromethylation of carbon-centered radical intermediates . This process likely alters the properties of the target molecules, leading to changes in their function.

Biochemical Pathways

The compound’s action likely affects multiple biochemical pathways due to the widespread role of trifluoromethylation in pharmaceuticals, agrochemicals, and materials . The exact pathways and their downstream effects would depend on the specific biological context in which the compound is used.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability, as trifluoromethyl groups are known to improve the pharmacokinetic properties of pharmaceutical compounds .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological targets and pathways it affects. Given the role of trifluoromethylation in altering the properties of target molecules , it’s likely that the compound induces significant changes in cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s trifluoromethylation activity and its interaction with biological targets .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid and a trifluoromethoxy group.", "Starting Materials": [ "4-trifluoromethoxybenzene", "ethyl diazoacetate", "copper(I) iodide", "cyclopropane carboxylic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(4-trifluoromethoxyphenyl)diazoacetate by reacting 4-trifluoromethoxybenzene with ethyl diazoacetate in the presence of copper(I) iodide.", "Step 2: Cyclopropanation of ethyl 2-(4-trifluoromethoxyphenyl)diazoacetate with cyclopropane carboxylic acid in the presence of sodium hydroxide to form rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid ethyl ester with hydrochloric acid to form rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid.", "Step 4: Introduction of a trifluoromethoxy group by reacting rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid with sodium bicarbonate and 4-trifluoromethoxybenzene in dichloromethane to form rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid.", "Step 5: Purification of rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid by washing with water, drying with magnesium sulfate, and evaporating the solvent to obtain the final product." ] }

CAS RN

1807939-85-0

Molecular Formula

C11H9F3O3

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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